3-((2-Methyl-3-furyl)thio)-2-butanone
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Overview
Description
(+/-)-3-[(2-methyl-3-furyl)thio]-2-butanone belongs to the class of organic compounds known as aryl thioethers. These are organosulfur compounds containing a thioether group that is substituted by an aryl group (+/-)-3-[(2-methyl-3-furyl)thio]-2-butanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+/-)-3-[(2-methyl-3-furyl)thio]-2-butanone is primarily located in the cytoplasm (+/-)-3-[(2-methyl-3-furyl)thio]-2-butanone has a floral and spicy taste.
Scientific Research Applications
Synthesis and Chemical Interactions
3-((2-Methyl-3-furyl)thio)-2-butanone and its related compounds have been extensively used in chemical synthesis and reactions. For instance, 1,1,1-trihalo-4-methoxy-4-[2-heteroaryl]-3-buten-2-ones, including furyl derivatives, have been synthesized through trihaloacylation, presenting a convenient method to obtain fluorinated and chlorinated 1,3-dielectrophiles (Flores et al., 2002). Similarly, 2-Hetaryl-Substituted Bis(indenyl)zirconium Complexes, where furyl derivatives act as ligands, have been used as catalyst precursors for elastomeric polypropylene formation, demonstrating the versatility of such compounds in polymerization processes (Dreier et al., 2000).
Catalysis and Polymerization
The furyl derivatives are pivotal in the field of catalysis and polymerization. The bis[2-(2-furyl)indenyl]zirconium derivatives, for instance, exhibit dynamic features crucial for metallocene catalysis, impacting the polymerization processes (Dreier et al., 2001). Furthermore, the study of furyl-substituted group-4 metallocene catalysts has shown significant potential in the formation of elastomeric polypropylene, indicating the important role of these compounds in improving the properties of polymers (Dreier & Erker, 2002).
Flavor and Aroma Research
In the realm of food science, sulfur-containing furans, closely related to the chemical , have been identified in commercial meat flavorings, highlighting the significant role of these compounds in flavor and aroma profiles of food products. The specific pathways of their formation and their sensory attributes have been a subject of research, contributing to the understanding of flavor chemistry (Ruther & Baltes, 1994).
Kinetic and Mechanistic Studies
Compounds structurally similar to this compound have been subjects in kinetic and mechanistic studies, such as the investigation of the oxidation of 3-methyl-2-butanone by various oxidizing agents. These studies are crucial in understanding the chemical behavior and reactivity of these compounds, offering insights into their potential applications in various industrial processes (Trivedi et al., 2018).
properties
CAS RN |
61295-44-1 |
---|---|
Molecular Formula |
C9H12O2S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
3-(2-methylfuran-3-yl)sulfanylbutan-2-one |
InChI |
InChI=1S/C9H12O2S/c1-6(10)8(3)12-9-4-5-11-7(9)2/h4-5,8H,1-3H3 |
InChI Key |
AOEYNSLUBHRZPA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)SC(C)C(=O)C |
Canonical SMILES |
CC1=C(C=CO1)SC(C)C(=O)C |
density |
1.104-1.110 |
Other CAS RN |
61295-44-1 |
physical_description |
Colourless liquid; Spicy, floral aroma |
solubility |
Soluble in ethyl acetate, triacetin, Practically insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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